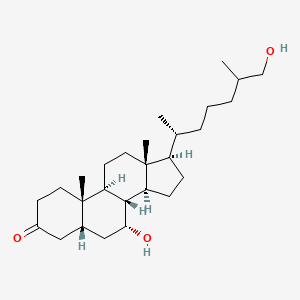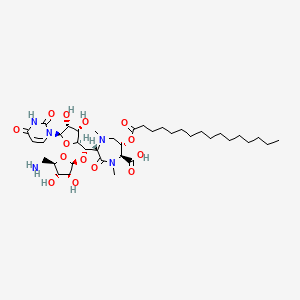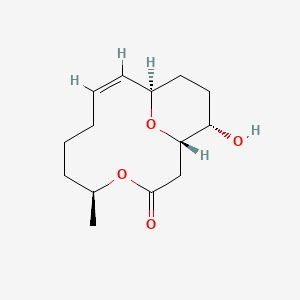
Aspergillide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillide B is a macrolide that is 4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one substituted by a hydroxy group at position 14 and a methyl group at position 5 (the 1S,5S,9E,11R,14S stereoisomer). It is isolated from the marine-derived fungus Aspergillus ostianus and exhibits cytotoxic activity against mouse lymphocytic leukemia cells (L1210). It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a bridged compound, a cyclic ether, a macrolide and a secondary alcohol.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Aspergillide A and B: Research has been focused on the synthesis of Aspergillides, like aspergillide A and B, from synthetic intermediates. The work involves complex organic synthesis processes, highlighting the potential of these compounds for further pharmacological exploration (Nagasawa, Kuwahara, 2010); (Liu et al., 2009).
Genetic and Biotechnological Applications
- Heterologous Expression in Aspergillus: Aspergillus species, known for their economic significance, are used for the production of heterologous proteins and small molecules. The development of a genetic engineering toolkit for Aspergillus highlights its biotechnological potential, particularly in producing secondary metabolites like aspergillides (Lubertozzi, Keasling, 2009).
Cytotoxicity and Antifungal Properties
- Cytotoxic Macrolides: Aspergillides, including aspergillide B, are identified as cytotoxic macrolides, showing activity against certain cancer cell lines. This suggests potential applications in cancer research and therapy (Kito et al., 2008); (Díaz-Oltra et al., 2011).
Aspergillus Genome and Pathogenicity
- Genome Sequencing and Analysis: Studies on the Aspergillus genome, including Aspergillus fumigatus, contribute to understanding the genetic basis for the production of secondary metabolites like aspergillides. This research aids in identifying new drug targets and understanding fungal biology and pathogenicity (Denning et al., 2002).
Propiedades
Fórmula molecular |
C14H22O4 |
|---|---|
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
(1S,5S,9E,11R,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadec-9-en-3-one |
InChI |
InChI=1S/C14H22O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6,10-13,15H,2-3,5,7-9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1 |
Clave InChI |
FDJDTDDUDZAAFP-NPZYAQMBSA-N |
SMILES isomérico |
C[C@H]1CCC/C=C/[C@H]2CC[C@@H]([C@@H](O2)CC(=O)O1)O |
SMILES canónico |
CC1CCCC=CC2CCC(C(O2)CC(=O)O1)O |
Sinónimos |
aspergillide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



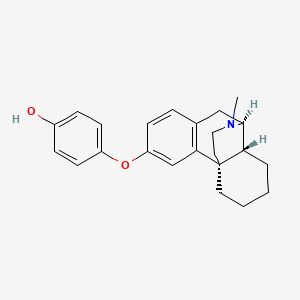
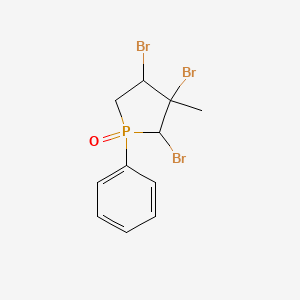
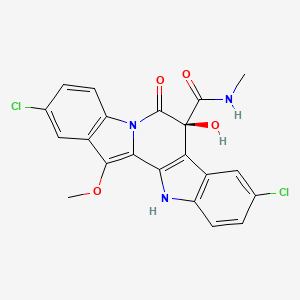
![Calix[5]furan](/img/structure/B1264203.png)
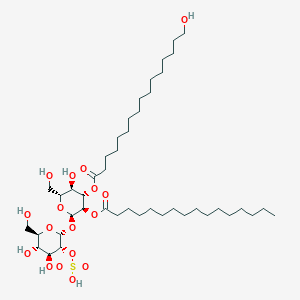
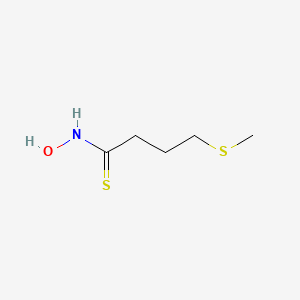
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
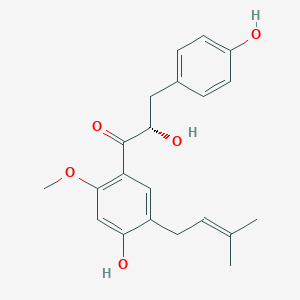
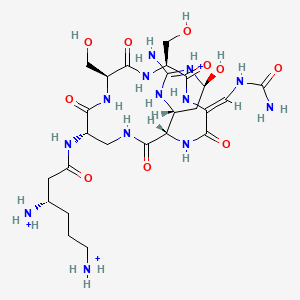
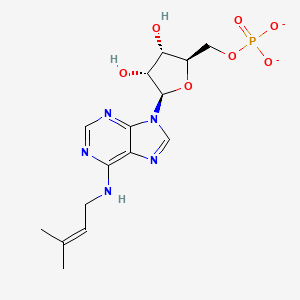
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B1264215.png)
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
